6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has a molecular formula of C9H12N4O and a molecular weight of 192.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate biological processes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
Uniqueness
6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine ring, which contributes to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12N4O
- Molecular Weight : 192.22 g/mol
- CAS Number : 51596-07-7
Property | Value |
---|---|
Molecular Formula | C9H12N4O |
Molecular Weight | 192.22 g/mol |
IUPAC Name | 6-ethyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI Key | NBSRPSNFYPBKIX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various signaling pathways. Notably, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which are crucial in mediating inflammatory responses and hematopoiesis. By inhibiting these enzymes, the compound can modulate cellular processes and potentially exert anti-inflammatory and anticancer effects .
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine family exhibit antimicrobial properties. In studies involving various microbial strains, derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance:
- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's efficacy was compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Effects
The inhibition of JAK enzymes by this compound suggests potential anti-inflammatory applications. Inflammation is a key factor in numerous diseases including rheumatoid arthritis and certain cancers. Preclinical models have shown that treatment with this compound can reduce markers of inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound for their biological activities. Researchers modified the structure to enhance solubility and bioavailability. The most promising derivatives demonstrated improved anticancer activity compared to the parent compound .
Properties
CAS No. |
51596-07-7 |
---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-ethyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4O/c1-4-7-5(2)10-9-11-6(3)12-13(9)8(7)14/h4H2,1-3H3,(H,10,11,12) |
InChI Key |
NBSRPSNFYPBKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N=C(NN2C1=O)C)C |
Origin of Product |
United States |
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